Tert-butyl 4-amino-3-hydroxybenzoate
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Overview
Description
Tert-butyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with tert-butyl alcohol. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or enzymatic methods could be explored to achieve a more sustainable and environmentally friendly process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group, forming a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives, depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-amino-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-hydroxybenzoate depends on its specific application. In the context of drug development, the compound may act as an inhibitor of specific enzymes, such as thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells. The molecular targets and pathways involved would vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the amino group.
Tert-butyl 4-aminobenzoate: Similar structure but lacks the hydroxy group.
Tert-butyl 3-amino-4-hydroxybenzoate: Similar structure with different positions of the amino and hydroxy groups.
Uniqueness: Tert-butyl 4-amino-3-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzene ring, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups provides a versatile platform for the synthesis of various derivatives with specific biological and chemical properties.
Biological Activity
Tert-butyl 4-amino-3-hydroxybenzoate (TBAB) is an organic compound with significant biological activities, making it a subject of interest in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_{12}H_{17}N_{1}O_{3} and a molecular weight of approximately 211.25 g/mol. Its structure features a tert-butyl group, an amino group, and a hydroxy group attached to a benzoic acid framework, which contributes to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that TBAB exhibits several notable biological activities:
- Antioxidant Properties : TBAB has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and cellular health.
- Enzyme Modulation : The compound interacts with various enzymes, potentially inhibiting or enhancing their activity. For instance, studies suggest that TBAB can influence acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are critical in neurotransmission .
- Cellular Interaction : TBAB may modulate signal transduction pathways due to its ability to form hydrogen bonds with biological molecules. This interaction can lead to changes in enzyme activity or receptor signaling.
The mechanisms through which TBAB exerts its biological effects include:
- Radical Scavenging : TBAB acts as a trapping agent for reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Hydrogen Bonding : The amino and hydroxy groups facilitate hydrogen bonding with target proteins, influencing their conformation and function.
- Electrostatic Interactions : These interactions can alter the binding affinity of enzymes or receptors for their substrates or ligands.
Case Studies
Several studies have highlighted the biological significance of TBAB:
- In a study examining the effects of antioxidants on BALB/3T3 cell transformation, TBAB demonstrated protective effects against oxidative stress-induced cellular transformation, suggesting its potential role in cancer prevention .
- Another research effort focused on the modulation of cholinesterase enzymes by TBAB revealed that it could serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of TBAB, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tert-butyl 4-hydroxybenzoate | Lacks amino group | Less reactivity compared to TBAB |
Tert-butyl 3-amino-2-naphthalenecarboxylate | Contains naphthalene ring | Different chemical properties due to ring structure |
Ethyl 4-amino-3-methylbenzoate | Contains methyl instead of hydroxyl | Alters reactivity and potential applications |
This table illustrates how the presence of both amino and hydroxy groups in TBAB enhances its versatility as an intermediate in organic synthesis compared to other compounds.
Properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQWHNQHIREJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599835 |
Source
|
Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137066-33-2 |
Source
|
Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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